

# 2-Methoxybenzamide: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Methoxybenzamide

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For researchers, scientists, and drug development professionals, this in-depth guide provides a thorough examination of the fundamental properties of **2-Methoxybenzamide**, an organic compound with significant potential in medicinal chemistry. This document details its chemical and physical characteristics, spectroscopic data, synthesis and purification protocols, and its role as a modulator of the Hedgehog signaling pathway.

## Core Properties and Data

**2-Methoxybenzamide**, also known as o-anisamide, is a white to off-white solid. Its core structure consists of a benzene ring substituted with a methoxy group and an amide group at the ortho positions.<sup>[1]</sup>

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	151.16 g/mol	[1]
CAS Number	2439-77-2	[1]
Melting Point	126-129 °C	
Boiling Point	289.5 °C at 760 mmHg	
Density	1.143 g/cm <sup>3</sup>	
Water Solubility	0.02 M	
Appearance	White to off-white crystalline solid	

## Spectroscopic Data

Technique	Data	Reference
$^1\text{H}$ NMR	Expected chemical shifts ( $\delta$ , ppm): 7.8-8.2 (m, 1H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.9 (s, 3H, $\text{OCH}_3$ ), 5.5-7.5 (br s, 2H, $\text{NH}_2$ )	
$^{13}\text{C}$ NMR	Expected chemical shifts ( $\delta$ , ppm): 168 (C=O), 157 (C- $\text{OCH}_3$ ), 132 (Ar-C), 131 (Ar-C), 123 (Ar-C), 121 (Ar-C), 111 (Ar-C), 55 ( $\text{OCH}_3$ )	[2]
Infrared (IR)	Major peaks ( $\text{cm}^{-1}$ ): 3400-3200 (N-H stretch), 3000-3100 (Ar C-H stretch), 1650 (C=O stretch, Amide I), 1600, 1480 (C=C stretch), 1250 (C-O stretch)	
Mass Spectrometry (MS)	m/z: 151 ( $\text{M}^+$ ), 135, 107, 92, 77	
UV-Vis	Expected $\lambda_{\text{max}}$ in ethanol around 230 and 290 nm, characteristic of the benzoyl chromophore.	

## Synthesis and Purification

The synthesis of **2-Methoxybenzamide** can be achieved through several routes. A common and straightforward method involves the amidation of 2-methoxybenzoic acid.

## Experimental Protocol: Synthesis from 2-Methoxybenzoic Acid

Materials:

- 2-Methoxybenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Ammonia (aqueous solution, ~28%)
- Toluene (anhydrous)
- Ice bath
- Standard laboratory glassware

#### Procedure:

- **Acid Chloride Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzoic acid (1 equivalent) in anhydrous toluene. Slowly add thionyl chloride (1.2 equivalents) to the solution. Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution ( $\text{HCl}$  and  $\text{SO}_2$ ).
- **Amidation:** After cooling the reaction mixture to room temperature, slowly add the crude 2-methoxybenzoyl chloride solution to a stirred, ice-cooled concentrated aqueous ammonia solution (excess).
- **Isolation:** A white precipitate of **2-Methoxybenzamide** will form. Continue stirring for 30 minutes in the ice bath.
- **Filtration and Washing:** Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether to aid in drying.

## Experimental Protocol: Purification by Recrystallization

#### Materials:

- Crude **2-Methoxybenzamide**
- Ethanol or water

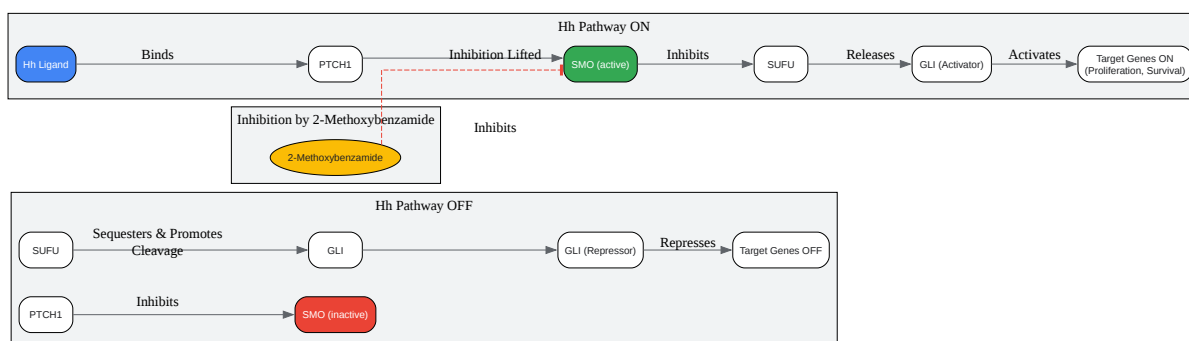
- Erlenmeyer flasks
- Heating mantle or hot plate
- Buchner funnel and filter paper

#### Procedure:

- Solvent Selection: Ethanol or water can be used as a recrystallization solvent. **2-Methoxybenzamide** has good solubility in hot ethanol and limited solubility in cold ethanol.
- Dissolution: Place the crude **2-Methoxybenzamide** in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until the solid is fully dissolved.
- Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

## Role in Signaling Pathways: Hedgehog Signaling Inhibition

Recent research has identified **2-Methoxybenzamide** and its derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway.[3] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in the formation and proliferation of various cancers. The key target of these inhibitors is the Smoothened (Smo) receptor, a central component of the Hh pathway.



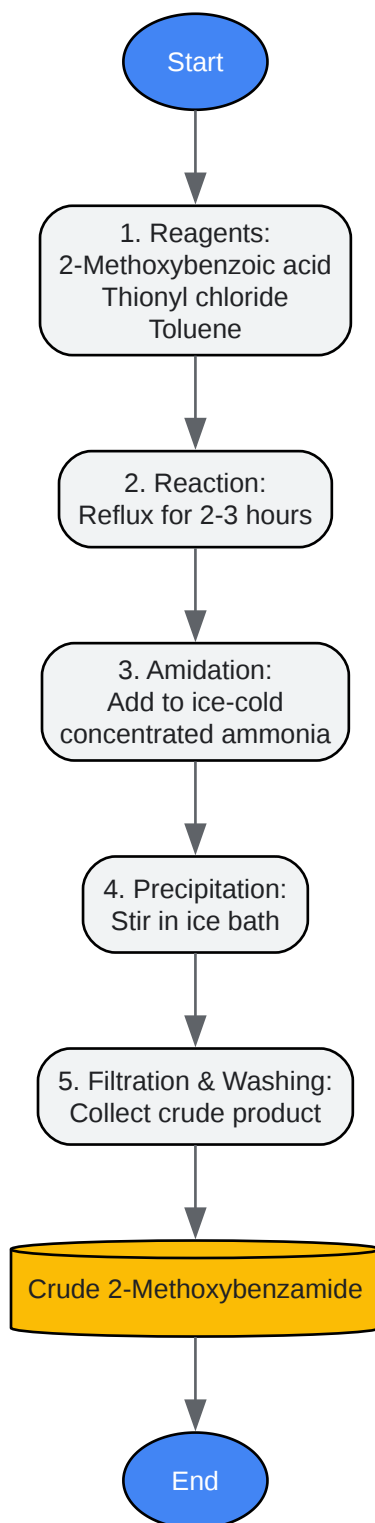
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### Hedgehog Signaling Pathway and Inhibition by **2-Methoxybenzamide**.

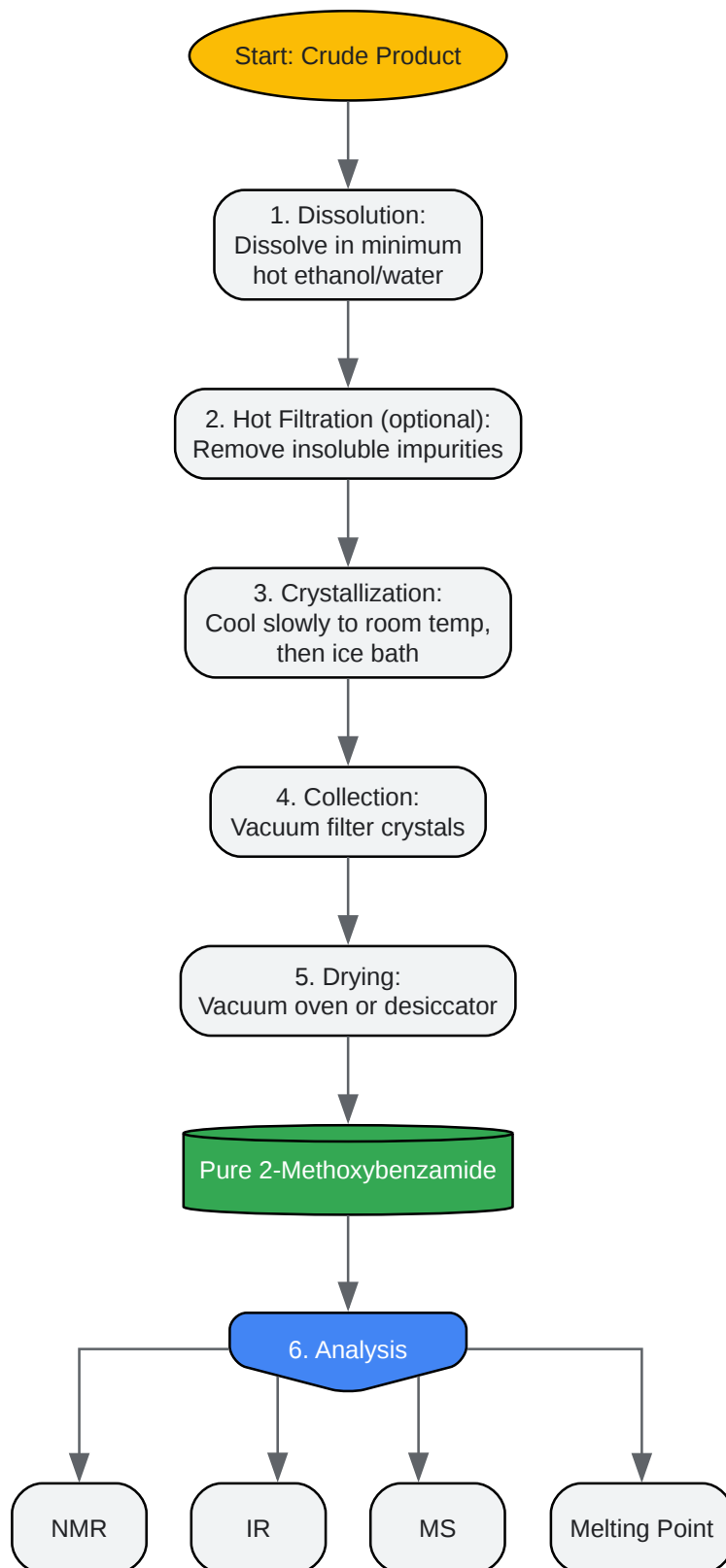
In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. This leads to the cleavage of the GLI family of transcription factors into their repressor forms, keeping Hh target genes turned off. When the Hh ligand binds to PTCH1, the inhibition on SMO is relieved. Active SMO then prevents the cleavage of GLI proteins, which translocate to the nucleus and act as transcriptional activators, turning on genes that promote cell proliferation and survival. **2-Methoxybenzamide** derivatives have been shown to directly inhibit the SMO receptor, thereby blocking the activation of the Hh pathway even in the presence of the Hh ligand.[3]

## Experimental Workflows

The following diagrams illustrate typical laboratory workflows for the synthesis, purification, and analysis of **2-Methoxybenzamide**.



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Workflow for the Synthesis of **2-Methoxybenzamide**.[Click to download full resolution via product page](#)



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## References

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- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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